molecular formula C12H17N3O2 B3072528 1-[(2-Nitrophenyl)methyl]-1,4-diazepane CAS No. 1016765-33-5

1-[(2-Nitrophenyl)methyl]-1,4-diazepane

Cat. No. B3072528
CAS RN: 1016765-33-5
M. Wt: 235.28 g/mol
InChI Key: UNXJKBXWPLZQFA-UHFFFAOYSA-N
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Description

“1-[(2-Nitrophenyl)methyl]-1,4-diazepane” is a chemical compound with the molecular formula C12H17N3O2 . It’s a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .

Scientific Research Applications

Synthesis and Characterization

1-[(2-Nitrophenyl)methyl]-1,4-diazepane and its derivatives have been extensively studied for their unique chemical properties. A notable research study involved the synthesis of a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes and 1,4-di-[2-aryl-1-diazenyl]-1,4-diazepanes, showcasing the compound's role in forming stable crystalline solids or oils. These compounds were characterized using various spectroscopic techniques, highlighting their potential in chemical synthesis and characterization studies (Moser & Vaughan, 2004).

Catalytic and Structural Models

Another research area explores the compound's role in forming novel iron(III) complexes with linear tetradentate bis(phenolate) ligands. These complexes serve as structural and reactive models for intradiol-cleaving enzymes, offering insights into quinone formation versus intradiol cleavage. This study underscores the compound's significance in understanding enzyme mimetics and catalytic processes (Mayilmurugan et al., 2010).

Antimicrobial and Anticancer Activities

In the realm of pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. This research demonstrates the compound's utility in developing potential therapeutic agents, contributing to the ongoing search for new drugs (Verma et al., 2015).

Steric Effects in Catalysis

The compound's derivatives have also been investigated for their role in understanding steric effects in catalytic processes. Research on nickel(ii) complexes of sterically modified linear N4 ligands has provided valuable insights into ligand stereoelectronic factors and solvent coordination, affecting nickel(ii) spin-state and catalytic alkane hydroxylation. Such studies are crucial for advancing catalytic chemistry and material science (Sankaralingam et al., 2017).

σ1 Receptor Ligands

Research on chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes has shown that these compounds act as novel σ1 receptor ligands. This research has implications for understanding receptor interactions and developing new drugs targeting the σ1 receptor, which is relevant in various neurological and psychiatric disorders (Fanter et al., 2017).

Future Directions

While specific future directions for “1-[(2-Nitrophenyl)methyl]-1,4-diazepane” are not available, similar compounds have been used in the synthesis of anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and bioimaging agents . This suggests potential future applications in medicinal chemistry.

properties

IUPAC Name

1-[(2-nitrophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-15(17)12-5-2-1-4-11(12)10-14-8-3-6-13-7-9-14/h1-2,4-5,13H,3,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXJKBXWPLZQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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